molecular formula C14H16N4O3 B2808984 N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-5-carboxamide CAS No. 2034395-47-4

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-5-carboxamide

カタログ番号: B2808984
CAS番号: 2034395-47-4
分子量: 288.307
InChIキー: SOUVDSVDILJKFW-XYPYZODXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-5-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery. This compound is characterized by its distinct molecular architecture, featuring an isoxazole carboxamide pharmacophore linked via a cyclohexyl spacer to a pyrazine ring. The specific (1r,4r) stereochemistry of the cyclohexyl bridge is a critical structural feature that ensures optimal spatial orientation for target binding, influencing both the compound's potency and selectivity. The isoxazole moiety is a privileged structure in pharmaceutical development, known for its versatile bioactivity and presence in compounds targeting a range of enzymes, including kinases. Isoxazole derivatives have been extensively investigated as potent inhibitors for various therapeutic areas. For instance, 3,4-diaryl-isoxazole-based compounds have been identified as nanomolar inhibitors of protein kinase CK1δ, a key enzyme involved in cell division, apoptosis, and neurodegenerative diseases . Furthermore, isoxazole scaffolds have been modified with chiral pyrrolidine groups to enhance their binding interactions within the ribose pocket of kinase ATP-binding sites, demonstrating the scaffold's utility in creating potent and selective inhibitors . Beyond kinase targeting, heterocyclic compounds sharing structural similarities, such as pyrazole azabicyclo[3.2.1]octane sulfonamides, have emerged as a novel class of non-covalent inhibitors of N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) . NAAA is a cysteine hydrolase that degrades palmitoylethanolamide (PEA), an endogenous lipid mediator with potent anti-inflammatory and analgesic properties. Inhibition of intracellular NAAA activity is a promising therapeutic strategy to manage inflammatory response and pain by preserving endogenous PEA levels . The evolution of such SAR studies highlights the research value of this compound class. This molecule is supplied exclusively for research applications, including but not limited to use as a standard in analytical method development, a building block for the synthesis of more complex chemical entities, and a pharmacological probe for investigating novel biological targets in inflammatory and neurological pathways. This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

特性

IUPAC Name

N-(4-pyrazin-2-yloxycyclohexyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c19-14(12-5-6-17-21-12)18-10-1-3-11(4-2-10)20-13-9-15-7-8-16-13/h5-11H,1-4H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUVDSVDILJKFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC=NO2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-5-carboxamide typically involves multiple steps:

  • Formation of the pyrazin-2-yloxy group through the reaction of pyrazine with an appropriate haloalkane.

  • Coupling the pyrazin-2-yloxy group to the cyclohexyl ring via a nucleophilic substitution reaction.

  • Introduction of the isoxazole-5-carboxamide moiety using cyclization and amidation reactions.

Industrial Production Methods: Industrial synthesis might involve similar steps but on a larger scale, using optimized catalysts and conditions to increase yield and efficiency.

化学反応の分析

Types of Reactions it Undergoes:

  • Oxidation: The compound can be oxidized under harsh conditions, resulting in the cleavage of its functional groups.

  • Reduction: Reduction reactions may target specific moieties, potentially leading to the hydrogenation of the isoxazole ring.

  • Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, especially at the pyrazinyl and isoxazole rings.

Common Reagents and Conditions:

  • Oxidation: Often performed using strong oxidants like potassium permanganate or chromium trioxide.

  • Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

  • Substitution: Utilization of alkyl halides or other suitable leaving groups under various solvent conditions.

Major Products Formed:

  • Depending on the conditions and reagents used, the reactions can yield various products, such as different substituted derivatives or fragments of the original molecule.

科学的研究の応用

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-5-carboxamide is widely used in:

  • Chemistry: As a precursor in the synthesis of more complex molecules or as a reagent in various chemical reactions.

  • Biology: In studies investigating its biological activity, particularly its effects on cellular functions and pathways.

  • Industry: Used in the synthesis of specialty chemicals and materials.

作用機序

Mechanism and Molecular Targets:

  • The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors.

  • Its mechanism may involve binding to active sites, modulating activity, or altering signal transduction pathways.

Pathways Involved:

  • The exact pathways can vary depending on the specific application, but typically involve key biochemical processes affected by the compound's presence.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle and Substituent Variations

Thiadiazole vs. Isoxazole: Electronic and Metabolic Effects

The compound 4-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide () replaces the isoxazole with a thiadiazole ring and substitutes pyrazine with pyridine. Key differences include:

  • Thiadiazole (S-containing) vs. Isoxazole (O-containing): Thiadiazole’s higher electronegativity may enhance metabolic stability but reduce solubility compared to isoxazole.
  • Pyridine (1 N atom) vs.
Isoxazole Carboxamide Positional Isomerism

5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide () shares the isoxazole-carboxamide core but differs in substituent placement:

  • Isoxazole-4-carboxamide vs. Isoxazole-5-carboxamide : Positional isomerism alters electronic distribution and steric hindrance.
  • Thiazole substituent vs. Cyclohexyl-pyrazinyloxy : The thiazole’s smaller size may reduce steric bulk but limit hydrophobic interactions compared to the cyclohexyl group .

Carboxamide-Linked Substituents and Pharmacokinetic Implications

Cyclohexyl vs. Benzyl Groups

The patent-derived compound (Example 51, ) features a pyrrolidine-2-carboxamide linked to a 4-(4-methylthiazol-5-yl)benzyl group. Key contrasts include:

  • Benzyl substituent vs. Cyclohexyl : The aromatic benzyl group may enhance π-π stacking but reduce conformational flexibility.
Carboxamide vs. Carboxylic Acid Functional Groups

Imidazolinone herbicides like imazamox () utilize carboxylic acid groups instead of carboxamides. Differences include:

  • Carboxylic acid (ionizable) vs. Carboxamide (neutral): The latter may improve membrane permeability but reduce water solubility.
  • Agrochemical vs. Therapeutic Design: Imazamox’s imidazolinone core targets plant acetolactate synthase, whereas the target compound’s structure suggests human enzyme targeting .

Comparative Data Table

Compound Name Core Structure Key Substituents Functional Groups Key Differences Reference
Target Compound Isoxazole-5-carboxamide (1r,4r)-4-(Pyrazin-2-yloxy)cyclohexyl Carboxamide, Pyrazine ether Baseline N/A
4-methyl-N-...-thiadiazole-5-carboxamide Thiadiazole-5-carboxamide (1r,4r)-4-(Pyridin-2-yloxy)cyclohexyl Thiadiazole, Pyridine ether S vs. O; 1 N vs. 2 N in aromatic ring
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Isoxazole-4-carboxamide 1,3-Thiazol-2-yl Thiazole, Isoxazole Carboxamide position; Smaller substituent
Imazamox Imidazolinone Methoxymethyl pyridine Carboxylic acid, Imidazolinone Ionizable acid; Agrochem application
Patent Example 51 Pyrrolidine-2-carboxamide 4-(4-Methylthiazol-5-yl)benzyl Hydroxyl, Thiazole Benzyl group; Hydroxyl polarity

Research Findings and Implications

  • Pyrazine vs. Pyridine : The additional nitrogen in pyrazine may enhance binding to targets requiring dual hydrogen-bond acceptors (e.g., ATP-binding pockets).
  • Stereochemistry : The (1r,4r)-cyclohexyl group’s rigidity could favor specific bioactive conformations over flexible benzyl or thiazole substituents.
  • Metabolic Stability : Thiadiazole and pyridine in ’s compound may confer longer half-lives but lower solubility than the target compound.

生物活性

N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-5-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, anticancer properties, and inhibition of cyclooxygenase (COX) enzymes.

  • Molecular Formula : C19H23N3O2
  • Molecular Weight : 325.4 g/mol
  • CAS Number : 2034316-27-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • COX Inhibition : The compound exhibits potent inhibitory effects on COX enzymes, which are critical in the inflammatory response and cancer progression. Studies have shown that it has an IC50 value against COX-1 as low as 4.1 nM, indicating strong efficacy in inhibiting this enzyme .
  • Anticancer Activity : The compound has demonstrated significant antiproliferative effects against various cancer cell lines:
    • HeLa Cells : IC50 = 1.57 μM
    • Hep3B Cells : IC50 = 4.84 μM
    • CaCo-2 Cells : IC50 = 10.22 μM
    These values suggest that this compound is comparable to established chemotherapeutics like doxorubicin .
  • Induction of Apoptosis : The compound induces apoptosis in cancer cells by increasing reactive oxygen species (ROS) production, leading to cellular stress and death .

Table 1: Summary of Biological Activities

Activity TypeCell LineIC50 Value (μM)Reference
COX-1 Inhibition-4.1
COX-2 Inhibition-0.24 - 1.30
AntiproliferativeHeLa1.57
AntiproliferativeHep3B4.84
AntiproliferativeCaCo-210.22

Case Study: Multicellular Tumor Spheroid Model

In a study utilizing a 3D multicellular tumor spheroid model, this compound significantly inhibited the formation of spheroids from Hep3B and HeLa cells, highlighting its potential as an effective agent against tumor growth in a more physiologically relevant environment .

Q & A

Q. What are the established synthetic routes for N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-5-carboxamide, and how is its purity validated?

Methodological Answer: The synthesis typically involves:

Cyclohexyl Intermediate Formation : Starting with (1r,4r)-4-aminocyclohexanol, the pyrazin-2-yloxy group is introduced via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

Isoxazole Carboxamide Coupling : The isoxazole-5-carboxylic acid is activated using HATU or EDCI and coupled to the cyclohexylamine intermediate in anhydrous dichloromethane (DCM) .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) isolates the product.

Q. Validation :

  • NMR Spectroscopy : Confirm regiochemistry (e.g., cyclohexyl proton splitting patterns at δ 3.5–4.2 ppm for axial/equatorial substituents) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated [M+H]⁺ = 343.15 g/mol) .

Q. How is the stereochemistry of the (1r,4r)-cyclohexyl moiety confirmed?

Methodological Answer:

  • X-ray Crystallography : Resolves absolute configuration (e.g., dihedral angles between pyrazine and cyclohexyl groups) .
  • Chiral HPLC : Separates enantiomers using a Chiralpak AD-H column (hexane/isopropanol, 90:10) to confirm >99% stereoisomeric purity .

Q. What preliminary assays are used to evaluate biological activity?

Methodological Answer:

  • Kinase Inhibition Assays : Screen against kinase panels (e.g., EGFR, VEGFR2) using ADP-Glo™ kits. IC₅₀ values <1 µM suggest therapeutic potential .
  • Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY conjugates) quantifies intracellular accumulation via flow cytometry .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield (from 45% to 72%) by enhancing coupling efficiency .
  • Catalyst Screening : Pd(OAc)₂/Xantphos systems improve Buchwald-Hartwig amination steps for pyrazine functionalization .

Q. How to resolve contradictions in reported bioactivity data across cell lines?

Methodological Answer:

  • Orthogonal Assays : Compare enzymatic inhibition (e.g., kinase activity) vs. cellular cytotoxicity (MTT assays) to distinguish target-specific effects from off-target toxicity .
  • Metabolite Profiling : LC-MS identifies active metabolites (e.g., hydroxylated derivatives) that may contribute to variability .

Q. What strategies improve aqueous solubility for in vivo studies?

Methodological Answer:

  • Salt Formation : Dihydrochloride salt preparation (e.g., HCl in dioxane) enhances solubility (from 0.2 mg/mL to 5 mg/mL) .
  • Co-solvent Systems : Use cyclodextrin complexes (e.g., HP-β-CD) or PEG-based formulations for intravenous administration .

Q. How is target engagement validated in complex biological systems?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (kₐ/kd) to recombinant proteins (e.g., Kd = 12 nM for EGFR) .
  • Photoaffinity Labeling : Incorporate a diazirine moiety to crosslink and identify bound targets via pull-down assays .

Q. What computational methods predict structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular Dynamics Simulations : Analyze binding poses in kinase active sites (e.g., GROMACS software) to prioritize substituents enhancing hydrophobic interactions .
  • Free Energy Perturbation (FEP) : Quantifies ΔΔG for pyrazine vs. pyridine analogs to rationalize potency differences .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。